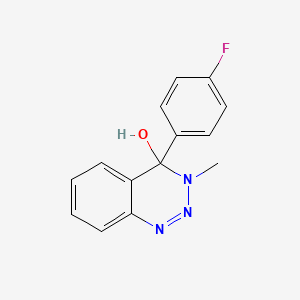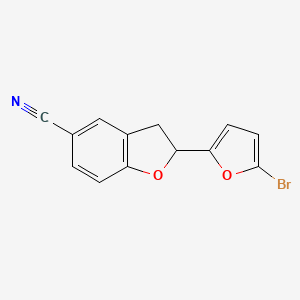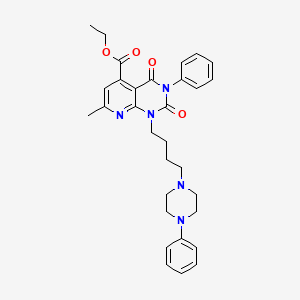
N-(1-hydroxy-2-oxo-2-phenylethyl)ethanethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-hydroxy-2-oxo-2-phenylethyl)ethanethioamide is a chemical compound with the molecular formula C10H11NO2S It is known for its unique structure, which includes a hydroxy group, a keto group, and a phenyl group attached to an ethanethioamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydroxy-2-oxo-2-phenylethyl)ethanethioamide typically involves the reaction of 2-phenylglyoxal with ethanethioamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure cost-effectiveness and efficiency. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-hydroxy-2-oxo-2-phenylethyl)ethanethioamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding keto compound.
Reduction: The keto group can be reduced to form a secondary alcohol.
Substitution: The ethanethioamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of N-(1-oxo-2-oxo-2-phenylethyl)ethanethioamide.
Reduction: Formation of N-(1-hydroxy-2-hydroxy-2-phenylethyl)ethanethioamide.
Substitution: Formation of various substituted ethanethioamide derivatives.
Aplicaciones Científicas De Investigación
N-(1-hydroxy-2-oxo-2-phenylethyl)ethanethioamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(1-hydroxy-2-oxo-2-phenylethyl)ethanethioamide involves its interaction with specific molecular targets. The hydroxy and keto groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with enzymes and receptors. The phenyl group contributes to its hydrophobic interactions, enhancing its binding affinity to certain targets. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
N-(1-hydroxy-2-oxo-2-phenylethyl)ethanethioamide can be compared with similar compounds such as:
N-(1-hydroxy-2-oxo-2-phenylethyl)acetamide: Similar structure but with an acetamide group instead of ethanethioamide.
N-(1-hydroxy-2-oxo-2-phenylethyl)benzamide: Contains a benzamide group, offering different reactivity and applications.
The uniqueness of this compound lies in its ethanethioamide group, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
Número CAS |
1948-99-8 |
|---|---|
Fórmula molecular |
C10H11NO2S |
Peso molecular |
209.27 g/mol |
Nombre IUPAC |
N-(1-hydroxy-2-oxo-2-phenylethyl)ethanethioamide |
InChI |
InChI=1S/C10H11NO2S/c1-7(14)11-10(13)9(12)8-5-3-2-4-6-8/h2-6,10,13H,1H3,(H,11,14) |
Clave InChI |
IUGJLYWELNFYGN-UHFFFAOYSA-N |
SMILES canónico |
CC(=S)NC(C(=O)C1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Pyrrolidinamine, N-[(2-chlorophenyl)methyl]-N-propyl-, (3S)-](/img/structure/B12916829.png)
![4-{[9-(Hydroxymethyl)-9h-purin-6-yl]sulfanyl}but-2-yn-1-ol](/img/structure/B12916832.png)

![(3S)-N-butyl-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12916842.png)




![3-Methyl-3H-imidazo[4,5-d][1,2,3]triazin-4-amine](/img/structure/B12916863.png)
